molecular formula C8H10OS B1585842 3-Ethoxythiophenol CAS No. 86704-82-7

3-Ethoxythiophenol

Cat. No. B1585842
CAS RN: 86704-82-7
M. Wt: 154.23 g/mol
InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
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Description

3-Ethoxythiophenol (ETP) is a thiol derivative with the linear formula C2H5OC6H4SH . It has a molecular weight of 154.23 . It may be used to functionalize gold nanoparticles for developing partially selective gold nanoparticle chemiresistor sensors for the quantification of benzene, toluene, ethylbenzene, p-xylene, and naphthalene (BTEXN) in water samples .


Molecular Structure Analysis

The molecular structure of 3-Ethoxythiophenol consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a molar refractivity of 45.7±0.3 cm^3 .


Physical And Chemical Properties Analysis

3-Ethoxythiophenol has a density of 1.096 g/mL at 25 °C and a boiling point of 238-239 °C . Its refractive index is 1.5706 . The molecule has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Organic Solar Cells

3-Ethoxythiophenol derivatives have been explored in the context of organic solar cells. For instance, certain small molecules incorporating 3-ethoxythiophenol-related structures have shown significant potential in improving the power conversion efficiency of organic solar cells, demonstrating efficiencies over 8%. These molecules contribute to the optimization of optical and electrochemical properties, which are crucial for solar cell performance (Wang Ni et al., 2015).

Polymer Photodetectors

In the realm of photodetectors, derivatives of 3-Ethoxythiophenol, such as modified 3,4-ethylenedioxythiophene, are used to enhance the sensitivity of polymer photodetectors. This involves reducing the dark current without significantly affecting photovoltaic properties, thereby improving the detectivities of these devices (Luozheng Zhang et al., 2015).

Conducting Polymers

Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives, closely related to 3-Ethoxythiophenol, are significant in the field of conducting polymers. They are used for a variety of electrochemical devices due to their high conductivity, stability in doped states, and range of optical properties. Applications include static charge dissipation films and electrode materials in solid electrolyte capacitors (L. Groenendaal et al., 2000).

Electrochemical Applications

Poly(3,4-ethylenedioxythiophene) is also used in electrochemical applications such as in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This involves the use of poly(3,4-ethylenedioxythiophene) films to immobilize both the metal particle catalyst and the reagent (C. Sivakumar, K. Phani, 2011).

Synthesis of Medicinal Compounds

3-Hydroxythiophenol, a compound related to 3-Ethoxythiophenol, serves as a versatile intermediate in the synthesis of various medicinal and heterocyclic compounds, highlighting the significance of 3-Ethoxythiophenol derivatives in medicinal chemistry (Mingbao Zhang et al., 2003).

Electronic Materials

The chemical and physical properties of derivatives of 3-Ethoxythiophenol like PEDT make it a valuable material in the electrical and electronic sectors. Applications include antistatic coatings, cathodes in capacitors, OLEDs, OFETs, photovoltaics, and electrochromic applications, demonstrating the material's versatility and significance in modern technology (S. Kirchmeyer, K. Reuter, 2005).

properties

IUPAC Name

3-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMJGJLVSKSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371298
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxythiophenol

CAS RN

86704-82-7
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzenethiol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Jin, TP Huynh, H Haick - Nano letters, 2016 - ACS Publications
… For instance, the width of the scratch groove just after the scratch for the 3 ethoxythiophenol functionalized GNP film was ∼158 μm, whereas the GNP film was clearly brought back …
Number of citations: 152 pubs.acs.org
R Einoch Amor, J Levy, YY Broza, R Vangravs… - ACS …, 2023 - ACS Publications
Liquid biopsy is seen as a prospective tool for cancer screening and tracking. However, the difficulty lies in effectively sieving, isolating, and overseeing cancer biomarkers from the …
Number of citations: 1 pubs.acs.org
LJ Hubble, JS Cooper, A Sosa-Pintos… - ACS combinatorial …, 2015 - ACS Publications
Chemiresistor sensor arrays are a promising technology to replace current laboratory-based analysis instrumentation, with the advantage of facile integration into portable, low-cost …
Number of citations: 35 pubs.acs.org
R Vishinkin, R Busool, E Mansour, F Fish… - Advanced …, 2021 - Wiley Online Library
Tuberculosis (TB) is an infectious disease that threatens >10 million people annually. Despite advances in TB diagnostics, patients continue to receive an insufficient diagnosis as TB …
Number of citations: 33 onlinelibrary.wiley.com
TP Huynh, H Haick - Advanced Materials, 2018 - Wiley Online Library
… b) Molecular structures used for the functionalization of the AuNPs (3-ethoxythiophenol, benzylmercaptan, tert-dodecanethiol, hexanethiol, and decanethiol). c) Demonstration of the …
Number of citations: 172 onlinelibrary.wiley.com
M Segev-Bar, A Landman, M Nir-Shapira… - … applied materials & …, 2013 - ACS Publications
… Pressure sensors made of gold nanoparticles with 3-ethoxythiophenol as capping ligand (herewith, ETP-MCNP) on flexible polyethylene terephthalate (PET) substrates were examined …
Number of citations: 178 pubs.acs.org
MK Nakhleh, YY Broza, H Haick - Nanomedicine, 2014 - Future Medicine
The recognition of volatile organic compounds in breath samples is a promising approach for noninvasive safe diagnosis of disease. Spectrometry and spectroscopy methods used for …
Number of citations: 86 www.futuremedicine.com
R Einoch Amor, A Zinger, YY Broza… - Advanced …, 2022 - Wiley Online Library
Cancer is usually not symptomatic in its early stages. However, early detection can vastly improve prognosis. Liquid biopsy holds great promise for early detection, although it still suffers …
Number of citations: 5 onlinelibrary.wiley.com
R Vishinkin, H Haick - Small, 2015 - Wiley Online Library
… can be also controlled by selection of the recognition layer; a GNP monolayer of 2-nitro-4-trifluoro-methylbenzenethiol has a higher sensitivity to humidity, while 3-ethoxythiophenol …
Number of citations: 172 onlinelibrary.wiley.com
A Sagiv, E Mansour, R Semiat, H Haick - ACS omega, 2019 - ACS Publications
We herein provide quantitative measures of sensors’ reliability and sensitivity as a function of the sensor’s capacity (maximum detection signal or saturation state) in addition to other …
Number of citations: 3 pubs.acs.org

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